molecular formula C15H24O6 B8742888 1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, diethyl ester CAS No. 71348-43-1

1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, diethyl ester

Cat. No. B8742888
CAS RN: 71348-43-1
M. Wt: 300.35 g/mol
InChI Key: XNASOZGGRNSFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, diethyl ester is a useful research compound. Its molecular formula is C15H24O6 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

71348-43-1

Product Name

1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, diethyl ester

Molecular Formula

C15H24O6

Molecular Weight

300.35 g/mol

IUPAC Name

diethyl 1,5-dioxaspiro[5.5]undecane-3,3-dicarboxylate

InChI

InChI=1S/C15H24O6/c1-3-18-12(16)14(13(17)19-4-2)10-20-15(21-11-14)8-6-5-7-9-15/h3-11H2,1-2H3

InChI Key

XNASOZGGRNSFGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(COC2(CCCCC2)OC1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension, stirred at room temperature, of 60.0 g of paraformaldehyde (2.0 mol) and 0.25 g of sodium ethylate in 50.0 g of ethanol had 160.2 g of diethyl malonate (1.0 mol) added to it gradually over a period of one hour, the internal temperature being kept, by cooling, between 20° C. and 30° C. The reaction was allowed to continue for 2 hours at 50° C., before 0.4 g of sulfuric acid and 1.0 g of sodium hydrogen sulfate were added and 98 g of cyclohexanone (1.0 mol) were gradually added over a period of 5 minutes. The mixture was heated to 50° C. for one hour, 112.2 g of trimethyl orthoformate were added gradually over a period of one hour, after which the reaction was allowed to continue for a further 2 hours at 50° C. Subsequent heating caused 159.6 g of low-boiling components to distill over. The remaining residue was fractionated in an oil pump vacuum, 213.8 g of target product [lacuna] column gave 197.8 g of colorless target product (74.1% of the theoretical yield, based on diethyl malonate used). The purity, determined by gas chromatography, was 96 FID percent by area.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
160.2 g
Type
reactant
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Three
Quantity
112.2 g
Type
reactant
Reaction Step Four
Quantity
0.4 g
Type
catalyst
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A suspension, stirred at room temperature, of 148.4 g of trimethyl orthoformate (1.4 mol) and 63.0 g of paraformaldehyde (2.1 mol) was admixed with 10.0 g of ethanol and 0.25 g of sodium ethanolate. The mixture was then heated to 50° C., and 160.2 g of diethyl malonate (1.0 mol) were added gradually over a period of 1.75 hours. At first, the reaction mixture thus obtained was stirred for a further 2 hours at 50° C., followed by cooling to room temperature. With stirring, 0.37 g of sulfuric acid and 1.0 g of sodium hydrogen sulfate were added, after which the temperature was initially, for a further 2 hours, regulated to 50° C. In the course of subsequent heating to 80° C., 72.3 g of low-boiling components were taken off, and 98.0 g of cyclohexanone (1.0 mol) were then gradually added over a period of 1.75 hours, a further 74.4 g of low-boiling components distilling over. Subsequent fractional distillation without using a column gave 246.2 g of colorless target product (78.3% of the theoretical yield, based on diethyl malonate used) with a purity, determined by gas chromatography, of 95.4 FID percent by area.
Quantity
148.4 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
160.2 g
Type
reactant
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Three
Quantity
0.25 g
Type
catalyst
Reaction Step Four
Quantity
0.37 g
Type
catalyst
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Five
Quantity
10 g
Type
solvent
Reaction Step Six

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